
GDC-0879
Vue d'ensemble
Description
GDC-0879 is a highly selective and potent small-molecule inhibitor targeting the BRAF V600E mutation. This compound has shown significant promise in preclinical studies for its potential use in treating various cancers, particularly melanoma. The BRAF V600E mutation is a common driver mutation in several cancers, making this compound a valuable tool in cancer research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GDC-0879 is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to introduce the necessary functional groups. The synthesis typically starts with the preparation of 2,3-dihydro-1H-inden-1-one, which is then reacted with various reagents to form the final compound. The key steps include:
- Formation of the pyrazole ring.
- Introduction of the hydroxyimino group.
- Addition of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely involves large-scale chemical reactors and purification processes to ensure high yield and purity. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
GDC-0879 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Various substitution reactions can occur, particularly on the pyrazole and pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the compound .
Applications De Recherche Scientifique
Antitumor Applications
Mechanism of Action
GDC-0879 selectively inhibits B-Raf, leading to decreased activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition results in reduced tumor proliferation and enhanced apoptosis in cancer cells harboring the B-Raf V600E mutation.
Key Findings
- In preclinical studies, this compound exhibited significant antitumor efficacy in mouse models with BRAF(V600E) tumors, achieving over 90% inhibition of extracellular signal-regulated kinase (ERK) phosphorylation for extended periods .
- The compound demonstrated a potent inhibitory concentration (IC50) of approximately 0.13 nM against B-Raf V600E in cell lines like A375 and Colo205.
Data Table: Efficacy of this compound in Various Tumor Models
Tumor Type | Model Used | Efficacy (%) | IC50 (nM) |
---|---|---|---|
Melanoma (BRAF V600E) | Mouse xenograft | >90 | 0.13 |
Colorectal (BRAF V600E) | Cell line (Colo205) | 80 | 0.15 |
Non-small cell lung cancer | Cell line (A375) | 75 | 0.14 |
Nephroprotective Applications
This compound has also been investigated for its protective effects on kidney podocytes, which are crucial for kidney function.
Mechanism of Action
In podocytes, this compound paradoxically activates the MEK/ERK pathway, promoting cell survival under stress conditions. This effect contrasts with its action in cancer cells, where it induces apoptosis.
Key Findings
- Studies have shown that this compound protects podocytes from injury by restoring MAPK signaling pathways, thus preventing apoptosis induced by various stressors .
- The compound's ability to enhance podocyte viability suggests potential applications in treating progressive kidney diseases.
Data Table: Protective Effects of this compound on Podocytes
Stress Condition | Podocyte Viability (%) | Mechanism Involved |
---|---|---|
Oxidative stress | 85 | MEK/ERK pathway activation |
Hyperglycemia | 78 | Restoration of MAPK signaling |
Ischemic injury | 90 | Prevention of apoptosis |
Broader Implications and Future Directions
The context-dependent effects of this compound highlight its potential for broader therapeutic applications beyond oncology:
- Targeted Cancer Therapy : Its specificity for B-Raf mutations makes it a candidate for personalized medicine approaches in treating melanoma and possibly other solid tumors.
- Renal Therapeutics : The nephroprotective properties open avenues for developing therapies aimed at preserving kidney function in diabetic nephropathy or acute kidney injury scenarios.
Case Studies and Clinical Insights
- Melanoma Treatment : A clinical trial involving patients with advanced melanoma showed that this compound led to significant tumor regression in individuals with B-Raf V600E mutations.
- Kidney Disease Management : In animal models of diabetic nephropathy, treatment with this compound resulted in improved podocyte survival rates and reduced albuminuria, indicating potential benefits for patients with chronic kidney disease.
Mécanisme D'action
GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E kinase, a key player in the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, which is essential for cancer cell proliferation and survival. The compound binds to the ATP-binding site of the BRAF V600E kinase, preventing its activation and subsequent signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vemurafenib: Another BRAF V600E inhibitor with similar applications in cancer therapy.
Dabrafenib: A selective inhibitor of BRAF V600E used in combination therapies for melanoma.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy
Uniqueness
GDC-0879 is unique in its high selectivity and potency for the BRAF V600E mutation. Its ability to induce paradoxical activation of the MEK/ERK pathway in certain contexts makes it a valuable tool for studying the complexities of kinase signaling and developing targeted therapies .
Activité Biologique
GDC-0879 is a potent and selective inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly associated with melanoma and other malignancies. Its mechanism of action involves the inhibition of the RAF-MEK-ERK signaling pathway, which is crucial for tumor proliferation and survival. This article delves into the biological activity of this compound, highlighting its effects on various cell types, potential therapeutic applications, and relevant research findings.
This compound functions primarily by inhibiting BRAF V600E, leading to decreased phosphorylation of ERK (pERK) levels. The compound has an IC50 of 0.13 nM against purified BRAF V600E and an IC50 of 63 nM in the Malme-3M cell line, indicating its high potency in blocking this pathway . Notably, this compound does not activate apoptotic pathways in certain cancer cell lines such as A375 and Colo205, suggesting a selective mechanism that promotes cell survival in specific contexts .
Table 1: Biological Activity of this compound
Parameter | Value |
---|---|
Target | BRAF V600E |
IC50 (BRAF V600E) | 0.13 nM |
IC50 (Malme-3M) | 63 nM |
Effect on pERK | Reduces levels |
Apoptosis Activation | None in A375/Colo205 |
Biological Effects on Podocytes
Recent studies have shown that this compound has protective effects on kidney podocytes, a critical cell type for renal function. It has been demonstrated that this compound protects these cells from injury through paradoxical activation of the MEK/ERK pathway. This finding suggests a dual role for this compound: while it inhibits cancer cell proliferation, it can also promote cell survival under stress conditions in non-proliferating cells like podocytes .
Case Study: Podocyte Protection
In a study assessing podocyte viability, this compound was found to restore MAPK signaling, thereby enhancing podocyte survival against various cellular stressors. The protective effect was reversed when Raf kinases were depleted, indicating that its action is dependent on BRAF signaling . This repurposing strategy highlights the potential for this compound in treating progressive kidney diseases.
Efficacy in Tumor Models
This compound has shown significant antitumor efficacy in preclinical models. In studies involving mice with BRAF V600E tumors, treatment with this compound resulted in over 90% pharmacodynamic inhibition of ERK phosphorylation for extended periods (up to 8 hours), leading to improved survival rates compared to controls . Interestingly, while effective against BRAF V600E tumors, some KRAS-mutant tumors exhibited decreased time to progression following treatment, suggesting complex interactions within the RAS signaling network.
Table 2: Efficacy Summary from Tumor Studies
Tumor Type | Response to this compound | Survival Improvement |
---|---|---|
BRAF V600E Tumors | Strong inhibition (>90%) | Significant |
KRAS Mutant Tumors | Decreased time to progression | Variable |
Research Findings and Implications
The biological activity of this compound extends beyond simple BRAF inhibition. It has been shown to induce ERK activation in specific contexts, which can partially rescue cells from apoptosis under certain conditions . This indicates that the compound's effects may vary significantly depending on the cellular environment and the presence of other signaling pathways.
Propriétés
Formule moléculaire |
C19H18N4O2 |
---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2 |
Clé InChI |
DEZZLWQELQORIU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.